

# Molecular weight and formula of 2-Bromo-6-chloroanisole

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## Compound of Interest

Compound Name: **2-Bromo-6-chloroanisole**

Cat. No.: **B173195**

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An In-Depth Technical Guide to **2-Bromo-6-chloroanisole** for Researchers, Scientists, and Drug Development Professionals

## Introduction: A Versatile Halogenated Building Block

**2-Bromo-6-chloroanisole** is a disubstituted aromatic ether with the chemical formula  $C_7H_6BrClO$ .<sup>[1][2][3][4]</sup> As a halogenated anisole derivative, it represents a class of compounds of significant interest in medicinal chemistry and organic synthesis. The strategic placement of three distinct functional groups—a methoxy group, a bromine atom, and a chlorine atom—on the benzene ring imparts a unique reactivity profile. This structure allows for selective, stepwise functionalization, making it a valuable intermediate for constructing complex molecular architectures.

The differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is particularly noteworthy. The C-Br bond is generally more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, enabling chemists to functionalize this position selectively while preserving the C-Cl bond for subsequent transformations.<sup>[5]</sup> This guide provides a comprehensive overview of **2-Bromo-6-chloroanisole**, detailing its chemical properties, a robust synthesis protocol, potential applications in drug discovery, and essential safety information.

## Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The following table summarizes key identifiers and computed data for **2-Bromo-6-chloroanisole**.

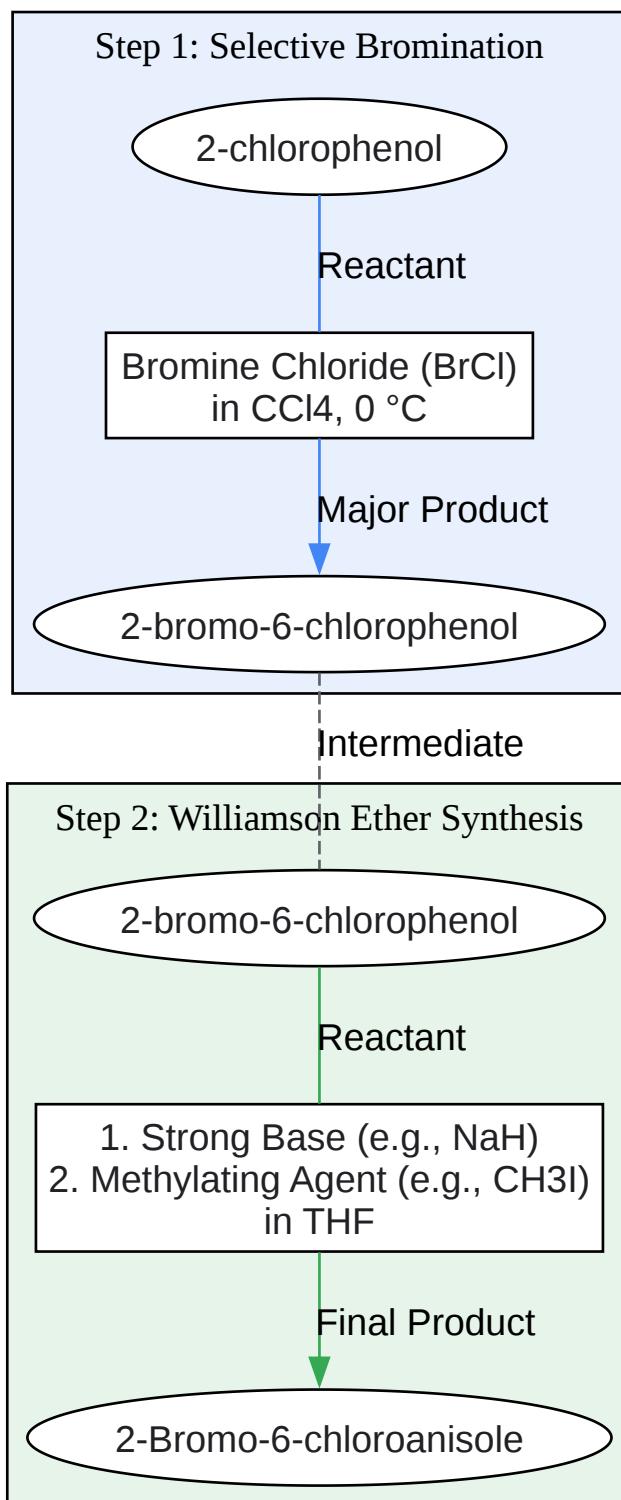
Property	Value	Source
IUPAC Name	1-Bromo-3-chloro-2-methoxybenzene	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrClO	PubChem[1][3]
Molecular Weight	221.48 g/mol	PubChem[1][6]
CAS Number	174913-10-1	PubChem[1]
Canonical SMILES	COCl=C(C=CC=C1Br)Cl	PubChemLite[3]
InChIKey	NWOYYECMNBWCNK-UHFFFAOYSA-N	PubChemLite[3]
Monoisotopic Mass	219.92906 Da	PubChem[1][6]
Boiling Point (Predicted)	522.21 K (249.06 °C)	Cheméo (Joback Method)[4]
Melting Point (Predicted)	332.06 K (58.91 °C)	Cheméo (Joback Method)[4]
LogP (Predicted)	3.111	Cheméo (Crippen Method)[4]
Kovats Retention Index	1245 (Standard non-polar)	PubChem / NIST[1][6]

## Synthesis of 2-Bromo-6-chloroanisole

The synthesis of **2-Bromo-6-chloroanisole** is not widely documented in standard literature. However, a logical and efficient two-step synthetic pathway can be designed based on established and reliable organic chemistry transformations. The proposed route involves the selective ortho-bromination of a readily available starting material, 2-chlorophenol, followed by the methylation of the resulting phenol to yield the target anisole.

## Logical Synthesis Workflow

The following diagram outlines the proposed synthetic pathway from 2-chlorophenol to **2-Bromo-6-chloroanisole**.



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Caption: Proposed two-step synthesis of **2-Bromo-6-chloroanisole**.

## Step 1: Synthesis of 2-Bromo-6-chlorophenol

**Causality:** The key to this synthesis is the preparation of the precursor, 2-bromo-6-chlorophenol. Direct bromination of 2-chlorophenol is complicated by the formation of multiple isomers. However, the use of bromine chloride (BrCl) as the electrophile has been shown to provide high regioselectivity for the desired 2,6-disubstituted product. U.S. Patent 3,449,443 demonstrates that reacting 2-chlorophenol with BrCl in carbon tetrachloride at 0°C yields 2-bromo-6-chlorophenol as the major product (74% of theory), with the 4-bromo-2-chlorophenol isomer constituting only 22%.<sup>[1][7]</sup> This selectivity is crucial for minimizing difficult purification steps later in the synthesis.

### Experimental Protocol:

- **Setup:** In a fume hood, equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere using nitrogen or argon.
- **Reaction Mixture:** Dissolve 2-chlorophenol (1.0 eq) in anhydrous carbon tetrachloride. Cool the solution to 0°C using an ice-water bath.
- **Addition of Bromine Chloride:** Slowly add a solution of bromine chloride (1.0 eq) in carbon tetrachloride to the cooled reaction mixture via the dropping funnel over 1-2 hours. Monitor the internal temperature to ensure it remains between 0-5°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the 2-bromo-6-chlorophenol.

## Step 2: Methylation to 2-Bromo-6-chloroanisole (Williamson Ether Synthesis)

Causality: The Williamson ether synthesis is a classic, robust, and highly effective method for preparing ethers.<sup>[8][9]</sup> The reaction proceeds via an  $S_N2$  mechanism, where a strong base first deprotonates the phenol to form a highly nucleophilic phenoxide ion. This ion then attacks an electrophilic methylating agent, such as methyl iodide, to form the ether.<sup>[8]</sup> For sterically hindered phenols like 2-bromo-6-chlorophenol, a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the phenol without competing side reactions.

### Experimental Protocol:

- Setup: In a fume hood, add anhydrous tetrahydrofuran (THF) to a dry, three-necked, round-bottomed flask under an inert atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask.
- Phenoxide Formation: Cool the NaH suspension to 0°C. Slowly add a solution of 2-bromo-6-chlorophenol (1.0 eq) in anhydrous THF to the suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.
- Methylation: Cool the resulting phenoxide solution back to 0°C. Add methyl iodide ( $CH_3I$ , 1.5 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.
- Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride ( $NH_4Cl$ ). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous  $Na_2SO_4$ , filter, and remove the solvent in vacuo. The resulting crude **2-Bromo-6-chloroanisole** can be purified by silica gel column chromatography to yield the final product.

# Applications in Drug Discovery and Organic Synthesis

While specific applications of **2-Bromo-6-chloroanisole** are not extensively documented, its structure makes it an analog of other dihaloanisoles that are valuable in pharmaceutical development. For instance, the related isomer 2-Bromo-4-chloroanisole is a key reactant in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors.<sup>[8]</sup>

The primary utility of **2-Bromo-6-chloroanisole** lies in its potential as a versatile scaffold for building complex molecules through selective cross-coupling reactions.

## Molecular Structure and Reactivity Sites

Caption: Reactivity sites on the **2-Bromo-6-chloroanisole** molecule.

- Selective C-Br Functionalization: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.<sup>[5]</sup> This allows for the precise introduction of aryl, alkynyl, or amino groups at the C2 position while leaving the chlorine atom at C6 untouched for a subsequent, different coupling reaction under more forcing conditions.
- Orthogonal Synthesis: This differential reactivity enables an "orthogonal" synthetic strategy, where two different molecular fragments can be sequentially coupled to the anisole core. This is a powerful technique in the generation of chemical libraries for drug screening, allowing for the rapid creation of diverse analogs from a common intermediate.

## Spectroscopic Characterization

Confirmation of the structure and purity of synthesized **2-Bromo-6-chloroanisole** is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While experimental spectra are not publicly available, the expected <sup>1</sup>H and <sup>13</sup>C NMR features can be predicted.

Expected <sup>1</sup>H NMR Spectrum (in CDCl<sub>3</sub>):

- Aromatic Region ( $\delta$  6.8-7.5 ppm): Three signals corresponding to the three aromatic protons. Due to the substitution pattern, they would likely appear as a triplet and two doublets (or

more complex multiplets due to Br/Cl influence).

- Methoxy Protons ( $\delta$  ~3.9 ppm): A sharp singlet, integrating to 3H, corresponding to the -OCH<sub>3</sub> group.

Expected <sup>13</sup>C NMR Spectrum (in CDCl<sub>3</sub>):

- Aromatic Region ( $\delta$  110-160 ppm): Six distinct signals are expected for the six unique aromatic carbons. The carbons directly attached to the electronegative oxygen (C1), bromine (C2), and chlorine (C6) would be significantly shifted.
- Methoxy Carbon ( $\delta$  ~55-60 ppm): A single signal for the methoxy carbon.

A standard protocol for acquiring high-quality NMR spectra for this type of molecule is detailed by BenchChem and involves dissolving 5-10 mg of the sample in deuterated chloroform (CDCl<sub>3</sub>) with TMS as an internal standard for analysis on a 400 MHz or higher spectrometer.

[10]

## Safety and Handling

**2-Bromo-6-chloroanisole** should be handled with appropriate caution in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[1][6]

- H302: Harmful if swallowed.[1][6]
- H315: Causes skin irritation.[1][6]
- H319: Causes serious eye irritation.[1][6]
- H335: May cause respiratory irritation.[1][6]

Precautions:

- Always handle this chemical in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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